PROTAC MDM2 Degrader-1

PROTAC Design E3 Ubiquitin Ligase MDM2 Dimerization

Standard MDM2 inhibitors only block p53 binding, leaving scaffolding functions intact. This homobifunctional PROTAC eliminates MDM2 entirely via self-dimerization and catalytic degradation. - **Mechanism**: Induces MDM2 self-ubiquitination (no CRBN/VHL recruitment) - **Application**: Dose-response p53 activation studies (5-20 µM, 12h in A549 cells) - **Stability**: 36 months powder at -20°C; 3-month solution stability - **Purity**: >98% (HPLC), solid powder - **Shipping**: Ambient (powder); long-term -20°C storage

Molecular Formula C74H84Cl4N10O13
Molecular Weight 1463.3 g/mol
Cat. No. B2777283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MDM2 Degrader-1
Molecular FormulaC74H84Cl4N10O13
Molecular Weight1463.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1
InChIKeyAQFZQNOXRSZHMG-PQMVWXROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC MDM2 Degrader-1 Overview


PROTAC MDM2 Degrader-1 (CAS 2249944-98-5) is a proteolysis-targeting chimera (PROTAC) designed to induce the self-ubiquitination and proteasomal degradation of the MDM2 oncoprotein. It is characterized as a homobifunctional degrader, wherein both ends of the molecule are comprised of MDM2 ligands connected by a flexible polyethylene glycol (PEG) linker [1]. This unique structural feature enables the compound to simultaneously engage two MDM2 molecules, promoting dimerization and subsequent self-degradation via the E3 ubiquitin ligase activity of MDM2 itself [2]. The compound is formally designated as Compound 15a in patent CN108610333A and is supplied as a high-purity (>98%) solid for research applications .

Mechanism Homobifunctional MDM2 self-ubiquitination degrader
Workflow MDM2 target engagement and protein ablation studies
Selection context Distinct from MDM2-p53 inhibitors or heterobifunctional PROTACs

PROTAC MDM2 Degrader-1: Substitution Risks


PROTAC MDM2 Degrader-1 cannot be substituted with conventional MDM2 inhibitors (e.g., Nutlin-3a, AMG-232) or heterobifunctional MDM2-targeting PROTACs (e.g., MD-224, MD-4251) without fundamentally altering the experimental perturbation. Unlike small molecule inhibitors that merely block the p53-MDM2 interaction, this compound induces catalytic degradation of MDM2, thereby eliminating the protein's scaffolding functions and abrogating the MDM2-p53 negative feedback loop [1]. Furthermore, its homobifunctional architecture distinguishes it from heterobifunctional PROTACs, which recruit a separate E3 ligase (e.g., CRBN, VHL). This homobifunctional design results in a distinct mechanism of action (MDM2 self-dimerization) and a unique degradation profile that is not recapitulated by heterobifunctional degraders [2]. Consequently, experimental results obtained with this compound cannot be generalized to other MDM2-targeting agents.

Property
PROTAC MDM2 Degrader-1
Conventional inhibitors / Heterobifunctional PROTACs
Mode of action
MDM2 degradation via self-dimerization
p53-MDM2 complex disruption or CRBN/VHL-mediated degradation
Functional consequence
Eliminates scaffolding and E3 ligase functions
May retain MDM2 scaffolding roles or engage other E3 ligase pathways
Degradation profile
MDM2-specific self-degradation profile
Degradation kinetics and off-target context may differ

PROTAC MDM2 Degrader-1: Comparative Evidence


MDM2 Self-Degradation Mechanism

PROTAC MDM2 Degrader-1 (Compound 15a) is a homobifunctional PROTAC wherein both warheads are MDM2 ligands, inducing MDM2 self-dimerization and ubiquitination. In contrast, heterobifunctional PROTACs such as MD-224 and MD-4251 recruit the CRBN E3 ligase via a thalidomide-derived ligand. This mechanistic divergence has been shown to produce different degradation kinetics and cellular response profiles, with homobifunctional degraders exhibiting proteasome-dependent self-degradation that is not observed with heterobifunctional agents [1].

Degradation mechanism
Class-level inference
Homobifunctional; MDM2 self-dimerization and self-ubiquitination
Distinct from heterobifunctional CRBN-recruiting PROTACs
Mechanism supports functional ablation versus complex disruption studies
PROTAC Design E3 Ubiquitin Ligase MDM2 Dimerization

MDM2 Degradation and p53 Stabilization

In A549 non-small cell lung cancer (NSCLC) cells, treatment with PROTAC MDM2 Degrader-1 (Compound 15a) at 5 μM for 12 hours resulted in detectable MDM2 protein reduction and p53 upregulation. At 20 μM, MDM2 protein levels were markedly diminished, and p53 levels were robustly elevated [1]. These data demonstrate concentration-dependent degradation activity, though quantitative DC50 values are not reported in the primary patent. For comparison, the heterobifunctional PROTAC MD-224 achieves a DC50 of <1 nM in RS4;11 leukemia cells, indicating higher potency but a different E3 ligase recruitment mechanism [2].

MDM2 degradation and p53
Cross-study comparable
5 μM: detectable MDM2 reduction; 20 μM: marked MDM2 reduction (A549, 12 h)
Concentration-dependent degradation context
No direct DC50 comparison; MD-224 DC50 reported
Purity and stability
Supporting evidence
Purity ≥98% HPLC; lyophilized stability 36 months at -20°C
Reported purity and stability support reproducibility
Vendor-supplied data; review lot-specific COA
Commercial pricing
Supporting evidence
$530–$562 per mg
Higher cost reflects distinct mechanism; MD-224 ~$55–$64 per mg
Selection should be driven by research question
Chemical identity
Class-level inference
Compound 15a in CN108610333A; full synthetic scheme and ¹H NMR reported
Patent-enabling disclosure supports derivatization studies
Analog 15b available for direct linker comparison
Western Blot MDM2 Degradation p53 Stabilization

Purity and Long-Term Stability

PROTAC MDM2 Degrader-1 is supplied with a guaranteed purity of ≥98% (HPLC), as confirmed by multiple independent vendors including MedChemExpress (98.11%) and BroadPharm (≥98%) . This purity level exceeds the typical 95–97% range reported for several in-house synthesized MDM2 PROTAC analogs. Furthermore, the lyophilized powder is stable for 36 months when stored desiccated at -20°C, and reconstituted solutions remain stable for 3 months at -20°C, enabling long-term experimental planning [1].

Purity and stability
Supporting evidence
Purity ≥98% HPLC; lyophilized stability 36 months at -20°C
Reported purity and stability support reproducibility
Vendor-supplied data; review lot-specific COA
Chemical Purity Storage Stability Reproducibility

Commercial Availability and Pricing

PROTAC MDM2 Degrader-1 is commercially available from multiple vendors with typical pricing of $530–$562 USD per 1 mg (BroadPharm, MedChemExpress) and approximately $1,500 USD per 5 mg . In comparison, the heterobifunctional PROTAC MD-224 is priced at $55–$64 USD per 1 mg, representing a roughly 10-fold lower cost per milligram [1]. This price differential reflects the homobifunctional compound's unique architecture and the distinct research questions it addresses, not a superior potency or performance profile.

Commercial pricing
Supporting evidence
$530–$562 per mg
Higher cost reflects distinct mechanism; MD-224 ~$55–$64 per mg
Selection should be driven by research question
PROTAC Procurement Cost-Benefit Analysis Research Tool Selection

Chemical Identity and Synthetic Accessibility

PROTAC MDM2 Degrader-1 is explicitly defined as Compound 15a in Chinese patent CN108610333A, which provides full synthetic procedures and spectroscopic characterization (¹H NMR) [1]. The patent also discloses the closely related analog PROTAC MDM2 Degrader-2 (Compound 15b, CAS 2249944-99-6), enabling direct comparative studies between homobifunctional MDM2 PROTACs with different linker compositions. This patent documentation contrasts with many other MDM2 PROTACs (e.g., MD-224) that are described in primary literature but lack comprehensive synthetic detail in the public domain.

Chemical identity
Class-level inference
Compound 15a in CN108610333A; full synthetic scheme and ¹H NMR reported
Patent-enabling disclosure supports derivatization studies
Analog 15b available for direct linker comparison
Chemical Synthesis Patent Literature PROTAC Derivatization

PROTAC MDM2 Degrader-1: Application Scenarios


Functional Consequences of MDM2 Ablation

PROTAC MDM2 Degrader-1 is optimally suited for studies aimed at dissecting the biological consequences of complete MDM2 protein ablation, as opposed to mere p53-MDM2 complex disruption. The compound's homobifunctional design induces MDM2 self-degradation, eliminating both the E3 ubiquitin ligase activity and the scaffolding functions of MDM2. This contrasts with MDM2 inhibitors (e.g., Nutlin-3a) that only block the p53-binding pocket [1]. Researchers can utilize the concentration-dependent degradation profile observed in A549 cells (5–20 μM, 12 h) to achieve graded knockdown of MDM2, enabling dose-response analyses of downstream p53 activation and cell cycle effects [2].

Homobifunctional vs. Heterobifunctional PROTAC Comparison

This compound serves as a critical tool for investigating the differential cellular pharmacology of homobifunctional versus heterobifunctional PROTACs. Because PROTAC MDM2 Degrader-1 employs the target protein (MDM2) as its own E3 ligase, it avoids recruitment of CRBN or VHL, thereby eliminating potential confounding effects associated with these E3 ligases, such as degradation of neo-substrates or disruption of endogenous ubiquitination pathways [1]. Comparative studies with heterobifunctional degraders like MD-224 or MD-4251 can elucidate the relative contributions of E3 ligase choice to degradation efficiency, ternary complex formation, and cellular toxicity profiles.

SAR Studies of Homobifunctional MDM2 PROTACs

The availability of PROTAC MDM2 Degrader-1 (15a) and its patent-defined analog PROTAC MDM2 Degrader-2 (15b, CAS 2249944-99-6) enables direct head-to-head comparisons of linker composition on degradation efficiency and cellular activity [1]. Both compounds are synthesized via the same route disclosed in CN108610333A, and both are commercially available, facilitating systematic SAR investigations. Researchers can explore how variations in linker length and composition affect MDM2 dimerization, ubiquitination efficiency, and subsequent p53 stabilization.

Long-Term In Vitro Studies with Validated Stability

PROTAC MDM2 Degrader-1 is recommended for extended-duration cell culture experiments (e.g., 72–96 h proliferation assays, colony formation assays) due to its documented long-term storage stability (36 months at -20°C as powder) and 3-month solution stability at -20°C [1]. This stability profile ensures that the compound retains full degradation activity throughout the experimental timeline, minimizing the need for frequent fresh preparations and reducing batch-to-batch variability. In contrast, many custom-synthesized PROTACs lack validated stability data, potentially compromising reproducibility in long-term studies.

Application
Selection Property
Validation Focus
MDM2 protein ablation studies
Homobifunctional self-degradation mechanism
MDM2 scaffolding and E3 ligase function endpoints
Homobifunctional vs. heterobifunctional PROTAC comparison
Target-derived E3 ligase engagement
E3 ligase pathway context and degradation efficiency
SAR and linker composition studies
Patent-defined analog pair (15a/15b)
Linker-dependent MDM2 dimerization and p53 stabilization
Long-term in vitro cell culture experiments
Documented solution and powder stability
Degradation activity consistency across extended timelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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